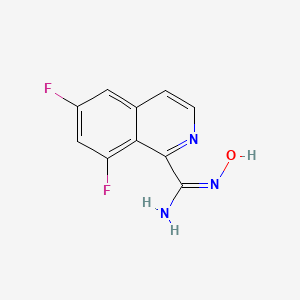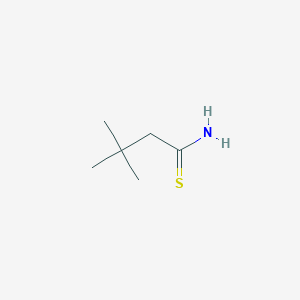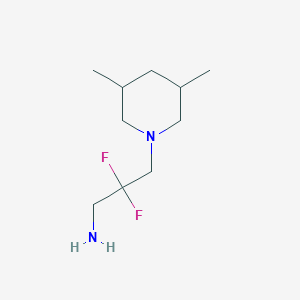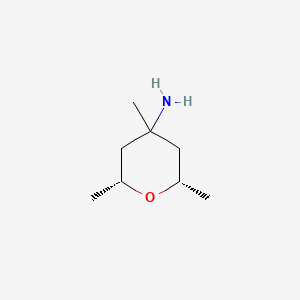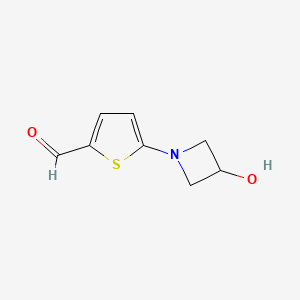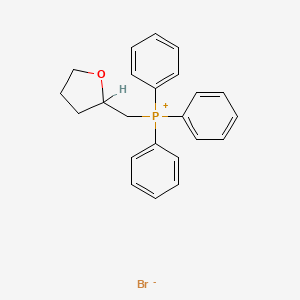
2-(3-Bromopropyl)-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromopropyl)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 3-bromopropyl group and two methyl groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(3-Bromopropyl)-1,3-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 1,3-dimethylbenzene (m-xylene) followed by a Friedel-Crafts alkylation reaction. The bromination step typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the desired position on the propyl chain. The Friedel-Crafts alkylation is then carried out using 1,3-dimethylbenzene and 3-bromopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromopropyl)-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions typically occur under mild to moderate conditions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used to promote elimination reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include 2-(3-hydroxypropyl)-1,3-dimethylbenzene, 2-(3-cyanopropyl)-1,3-dimethylbenzene, and 2-(3-aminopropyl)-1,3-dimethylbenzene.
Elimination Reactions: The major product is 1,3-dimethyl-2-propenylbenzene.
Oxidation Reactions: Products include 2-(3-carboxypropyl)-1,3-dimethylbenzene and other oxidized derivatives.
Applications De Recherche Scientifique
2-(3-Bromopropyl)-1,3-dimethylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to develop new drugs and therapeutic agents.
Material Science: It is utilized in the production of advanced materials and polymers.
Chemical Biology: The compound is used in studies involving the modification of biological molecules and the development of bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-(3-Bromopropyl)-1,3-dimethylbenzene involves its reactivity as an electrophile due to the presence of the bromine atom. In substitution reactions, the bromine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds. In elimination reactions, the compound forms alkenes through the removal of the bromine atom and a hydrogen atom. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the methyl groups on the benzene ring.
2-(3-Chloropropyl)-1,3-dimethylbenzene: Similar but with a chlorine atom instead of bromine.
2-(3-Bromopropyl)-1,4-dimethylbenzene: Similar but with methyl groups at the 1 and 4 positions.
Uniqueness
2-(3-Bromopropyl)-1,3-dimethylbenzene is unique due to the specific positioning of the bromine atom and the methyl groups, which influence its reactivity and the types of reactions it undergoes. The presence of the bromine atom makes it a versatile intermediate for various substitution and elimination reactions, while the methyl groups provide steric hindrance and electronic effects that can affect reaction outcomes.
Propriétés
Formule moléculaire |
C11H15Br |
|---|---|
Poids moléculaire |
227.14 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6H,4,7-8H2,1-2H3 |
Clé InChI |
RIHCFYVNOAZOIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


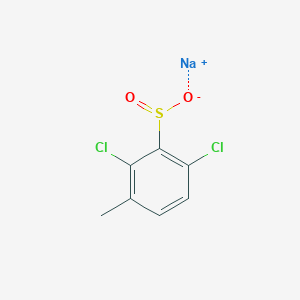



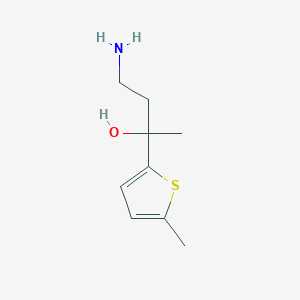
![N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13157891.png)

